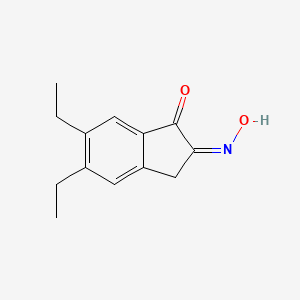
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core substituted with diethyl groups and a hydroxyimino functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with ethylbenzene, which undergoes a Friedel-Crafts acylation using propionyl chloride to form a propionyl-substituted benzene derivative.
Cyclization: The propionyl derivative is then cyclized to form an indanone structure.
Substitution: The indanone is further substituted with diethyl groups at the 5 and 6 positions through a series of acetylation and reduction steps.
Hydroxyimino Formation: Finally, the hydroxyimino group is introduced by reacting the indanone with hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
化学反应分析
Types of Reactions
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diethyl-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Oximes and nitroso compounds.
Reduction: Amines.
Substitution: Various substituted indanone derivatives depending on the reagents used.
科学研究应用
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for more complex organic molecules.
作用机制
The mechanism of action of 5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets:
Molecular Targets: The hydroxyimino group can form hydrogen bonds with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways and neurotransmitter systems, making it relevant in the study of neuroprotective agents.
相似化合物的比较
Similar Compounds
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine: This compound is structurally similar but lacks the hydroxyimino group, making it less reactive in certain biochemical assays.
5-{2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl}-2-oxo-1,2-dihydro-8-quinolinyl β-D-glucopyranosiduronic acid: This compound has a more complex structure and is used in different applications, particularly in medicinal chemistry.
Uniqueness
5,6-Diethyl-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to its hydroxyimino functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
(2Z)-5,6-diethyl-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C13H15NO2/c1-3-8-5-10-7-12(14-16)13(15)11(10)6-9(8)4-2/h5-6,16H,3-4,7H2,1-2H3/b14-12- |
InChI 键 |
YIJFICBDKBCFAB-OWBHPGMISA-N |
手性 SMILES |
CCC1=C(C=C2C(=C1)C/C(=N/O)/C2=O)CC |
规范 SMILES |
CCC1=C(C=C2C(=C1)CC(=NO)C2=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


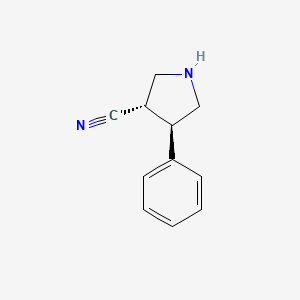
![9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole](/img/structure/B13358503.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl}-4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanamide](/img/structure/B13358510.png)
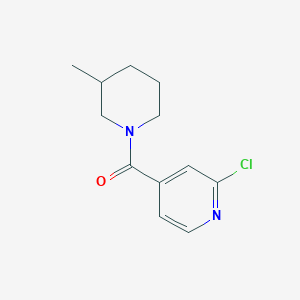
![N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13358524.png)
![N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide](/img/structure/B13358527.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13358528.png)
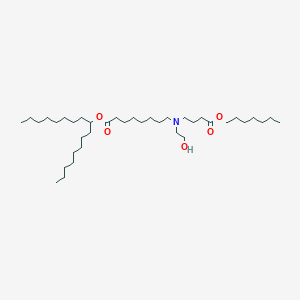
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B13358549.png)
![ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13358555.png)
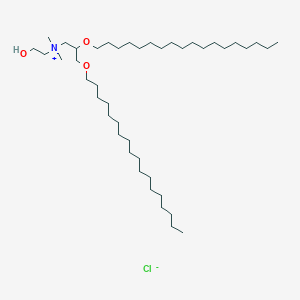
![N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358559.png)
![2-[3-(2-Methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13358567.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13358571.png)
